1,4-戊二炔-3-醇

描述

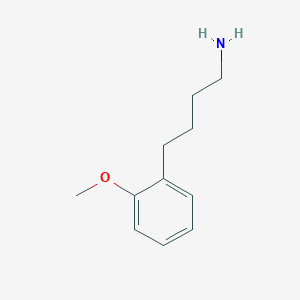

1,4-Pentadiyn-3-ol, also known as Divinyl carbinol, is a chemical compound with the molecular formula C5H4O . It has a molecular weight of 84.12 . It is used as a starting material for asymmetric epoxidation and is employed in the synthesis of amino-substituted dienes via a bismuth-catalyzed S N i displacement of alcohols by sulfonamide nucleophiles .

Synthesis Analysis

An efficient synthesis and rearrangement of 3-methyl-1,4-pentadiyne-3-ol using perrhenate- and Mo(VI)-catalysts has been reported . The by-products 3,6-dimethyl-1,4,7-octatriyne-3,6-diol and 3-ethynyl-5-methyl-1,6-heptadiyne-3,5-diol were isolated and spectroscopically characterized . Additionally, the first Lewis acid-catalyzed intramolecular interrupted Nazarov cyclization of 1,4-pentadien-3-ols has been described . Using FeBr3 as the catalyst, a series of new substituted cyclopenta [b]indoles was prepared—through a sequence of Nazarov cyclization, nucleophilic amination, and isomerization—with good yields .

Molecular Structure Analysis

The molecular structure of 1,4-Pentadiyn-3-ol can be represented as CH2=CHCH(OH)CH=CH2 . The average mass is 80.085 Da and the monoisotopic mass is 80.026215 Da .

Physical And Chemical Properties Analysis

1,4-Pentadiyn-3-ol is a liquid that contains 0.4% hydroquinone as a stabilizer . It has a refractive index of n20/D 1.445 (lit.) and a density of 0.865 g/mL at 25 °C (lit.) .

科学研究应用

合成和化学反应

1,4-戊二炔-3-醇及其衍生物已在各种合成和化学反应研究中得到探索。例如:

- 合成和重排:报道了使用钨酸盐和Mo(VI)催化剂高效合成和重排3-甲基-1,4-戊二炔-3-醇的方法(Buser等,2002)。

- 光解离动力学:研究了1,4-戊二烯-3-醇的ArF激光光解离动力学,揭示了产生戊二烯基和OH自由基作为主要产物(Chowdhury, 2002)。

- 超声辐照合成:利用超声辐照完成了1,5-二硝基芳基-1,4-戊二烯-3-酮的合成,提供了一种更便捷的方法,反应时间更短,产率更高(Ding et al., 2007)。

分子和结构分析

对1,4-戊二炔-3-醇的研究还涉及其分子和结构特性:

- 光谱表征:合成和表征了反应性碳链分子如1-重氮-2,4-戊二炔,为相关化合物的分子结构提供了见解(Bowling et al., 2006)。

- 微波谱分析:研究了1,4-戊二炔的微波谱、结构和偶极矩,有助于理解类似化合物中的键距和角度(Kuczkowski et al., 1981)。

化学反应和催化

多项研究集中在涉及1,4-戊二炔-3-醇及其催化应用的反应中:

- 与羟基自由基的反应:测量了羟基自由基与1,4-戊二烯等二烯烃的反应,对于理解大气和燃烧环境中的化学过程至关重要(Khaled et al., 2019)。

- 环芳化研究:理论预测了1,4-戊二炔的环芳化,建议通过与Lewis酸活化来实现其可行性(Kawatkar & Schreiner, 2002)。

安全和危害

1,4-Pentadiyn-3-ol is classified as a flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, keep away from sources of ignition, and take measures to prevent the build-up of electrostatic charge .

属性

IUPAC Name |

penta-1,4-diyn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O/c1-3-5(6)4-2/h1-2,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDYPNZJRPEUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453284 | |

| Record name | 1,4-PENTADIYN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Pentadiyn-3-OL | |

CAS RN |

56598-53-9 | |

| Record name | 1,4-PENTADIYN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does the dielectric relaxation study reveal about the molecular behavior of 3-methyl-1,5-diphenyl-1,4-pentadiyn-3-ol in solution?

A1: The study published in [] investigated the dielectric relaxation of 3-methyl-1,5-diphenyl-1,4-pentadiyn-3-ol in p-xylene solution. The research found that the compound displays a "monodispersive behavior of the Debye type" within the tested frequency range. This suggests that the primary relaxation process observed is the rotation of the molecule's hydroxy group. Furthermore, infrared spectroscopic analysis suggests minimal dimer formation and a lack of clusters, indicating the compound largely exists as individual molecules in this non-polar solvent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B1589184.png)